
6-Fluoro-3,4-dihydro-2H-1,4-benzothiazine
Overview
Description
6-Fluoro-3,4-dihydro-2H-1,4-benzothiazine is a heterocyclic compound with the molecular formula C8H8FNS. It is a derivative of benzothiazine, characterized by the presence of a fluorine atom at the 6th position and a dihydro structure at the 3,4 positions.
Scientific Research Applications
6-Fluoro-3,4-dihydro-2H-1,4-benzothiazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific properties.
Future Directions
While specific future directions for 6-Fluoro-3,4-dihydro-2H-1,4-benzothiazine are not mentioned, research into related compounds like 1,2,4-benzothiadiazine-1,1-dioxide has shown promise in various therapeutic activities . This suggests potential avenues for future research into this compound and similar compounds.
Mechanism of Action
Mode of Action
It is known that the presence of a halogen (fluorine) at the c-6 position contributes to its activity .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation .
Result of Action
Biochemical Analysis
Biochemical Properties
6-Fluoro-3,4-dihydro-2H-1,4-benzothiazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with KATP channels in pancreatic endocrine tissue and vascular smooth muscle tissue . These interactions are crucial as they influence the compound’s biochemical properties and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it acts as a selective inhibitor of insulin release from rat pancreatic B cells . This indicates its potential impact on cellular functions and its relevance in therapeutic contexts.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been reported to act as a KATP channel activator, influencing the activity of these channels in pancreatic and vascular tissues . This mechanism of action highlights its potential in modulating cellular activities and its therapeutic implications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it a reliable compound for biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that at higher doses, the compound exhibits toxic or adverse effects, while at lower doses, it shows therapeutic potential . These findings are essential for determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s metabolic profile and its potential effects on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation within cells . These factors are critical for its therapeutic efficacy and safety.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. This localization is influenced by targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3,4-dihydro-2H-1,4-benzothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with 2-fluorobenzaldehyde in the presence of a base, followed by cyclization to form the benzothiazine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly through continuous flow reactions or other scalable techniques .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3,4-dihydro-2H-1,4-benzothiazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or alter the oxidation state of the sulfur atom.
Reduction: Reduction reactions can modify the dihydro structure, potentially leading to fully saturated derivatives.
Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the fluorine position .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine: Similar structure but with an oxygen atom instead of sulfur.
6-Fluoro-3,4-dihydro-2H-1,4-benzothiadiazine: Contains an additional nitrogen atom in the ring.
6-Fluoro-3,4-dihydro-2H-1,4-benzopyran: Features a fully saturated ring with an oxygen atom.
Uniqueness
6-Fluoro-3,4-dihydro-2H-1,4-benzothiazine is unique due to its specific combination of fluorine and sulfur atoms, which can impart distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
6-fluoro-3,4-dihydro-2H-1,4-benzothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNS/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-2,5,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGYGXCJXWQVRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(N1)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


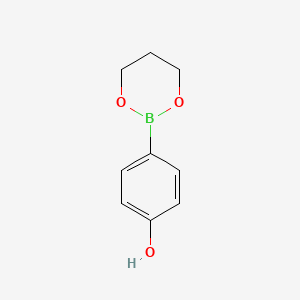
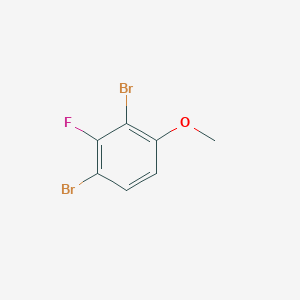
![Methyl 6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxylate](/img/structure/B1447510.png)
![2-(6-Isobutoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1447511.png)


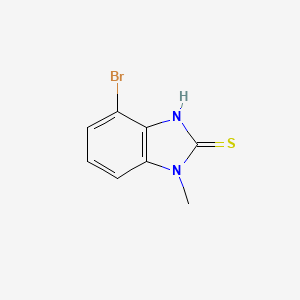

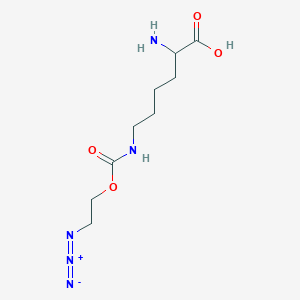

![1-Bromo-4-[4-(bromomethyl)phenoxy]benzene](/img/structure/B1447521.png)
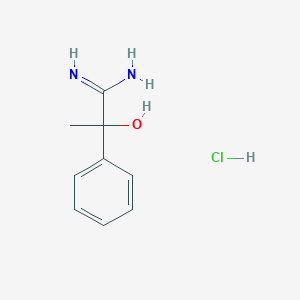
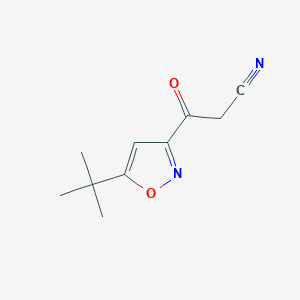
![N-[2-(2-Fluorophenyl)propan-2-yl]acetamide](/img/structure/B1447527.png)
